2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid, also known as Hydroxy-PEG2-CH2COOH, is a compound with a unique structure that includes a hydroxyethyl ether and an amino group attached to an acetic acid moiety. This compound is part of the polyethylene glycol (PEG) family, which is known for its hydrophilicity and biocompatibility. The presence of the hydroxyethoxy group enhances its solubility in aqueous environments, making it suitable for various biochemical applications. Its molecular structure allows it to participate in diverse
The chemical behavior of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid includes several key reactions:
Research indicates that 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid plays a significant role in biochemical pathways. It has been identified as a metabolite in the oxidation pathway of 1,4-Dioxane, where it is formed through the action of cytochrome P450 monooxygenase enzymes. The compound influences cellular processes by altering signaling pathways and gene expression, potentially inducing oxidative stress and cytotoxic effects at higher concentrations . Its ability to form stable complexes with proteins suggests it may modulate enzyme activity, impacting various biological functions.
The synthesis of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid can be achieved through several methods:
The unique properties of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid make it valuable in several fields:
Studies on the interactions of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid with various biomolecules have shown that it can modulate enzyme activity and influence cellular signaling pathways. Its ability to form stable complexes under acidic conditions allows it to affect gene expression and protein function significantly. Furthermore, its interactions vary based on environmental factors such as pH and concentration, indicating potential applications in therapeutic strategies targeting specific cellular mechanisms .
Several compounds share structural similarities with 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid. Here are some comparable compounds along with their unique features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Aminoethanol | Contains an amino group but lacks the hydroxyethoxy chain | More basic; less soluble than Hydroxy-PEG2-CH2COOH |
| Polyethylene glycol | A polymeric structure without specific functional groups | High molecular weight; used primarily for solubilization |
| 3-Aminopropanoic acid | Similar amino acid structure but different chain length | Different reactivity due to longer alkyl chain |
| 4-Hydroxybutanoic acid | Contains hydroxyl groups but lacks amino functionality | Used in polymer synthesis; lower solubility |
The uniqueness of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid lies in its combination of hydrophilicity from PEG components and reactivity from both amino and carboxylic functionalities, making it particularly useful for bioconjugation and drug delivery applications .
2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid, also known as 8-Amino-3,6-dioxaoctanoic acid, is a versatile compound featuring an amino group and a terminal carboxylic acid connected through an ethoxy linker [1] [2]. This unique structure enables it to participate in various chemical reactions and makes it valuable for numerous applications in organic synthesis and pharmaceutical development [1] [2]. The laboratory synthesis of this compound typically involves multiple strategic steps that must be carefully controlled to achieve high purity and yield [3] [4].
The synthesis of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid commonly employs nucleophilic substitution reactions as key steps in the synthetic pathway [5] [3]. These reactions follow either SN1 or SN2 mechanisms depending on the specific reagents and conditions employed [6] [7].
The primary synthetic route often begins with 2-[2-(2-chloroethoxy)ethoxy]ethanol as a starting material, which undergoes nucleophilic substitution with an appropriate amine source [3] [4]. In this reaction, the chlorine atom serves as a leaving group, allowing for the introduction of the amino functionality [3] [6]. The SN2 mechanism predominates in this transformation due to the primary nature of the carbon bearing the leaving group [6] [7].
The nucleophilic substitution pathway typically proceeds as follows:
The reaction mechanism can be represented as:
R-Cl + H2N-R' → R-NH-R' + HCl
Where R represents the 2-(2-hydroxyethoxy)ethyl moiety and R' can be a protecting group that is later removed [3] [4].
For laboratory-scale synthesis, this nucleophilic substitution is often conducted in polar aprotic solvents such as acetonitrile, tetrahydrofuran, or dimethylformamide, which facilitate the SN2 process by solvating the nucleophile without hydrogen bonding to it, thereby enhancing its nucleophilicity [3] [4] [7]. The reaction typically requires elevated temperatures (60-80°C) and extended reaction times (12-24 hours) to achieve complete conversion [3] [4].
The synthesis of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid involves a critical sequence of etherification and amination reactions that must be optimized to achieve high yields and purity [4] [8]. The etherification step typically involves the formation of ether linkages between hydroxyl-containing compounds and halogenated precursors [4] [9].
One optimized synthetic route employs a multi-step approach:
The optimization of the etherification step is particularly crucial as it establishes the core structure of the molecule [9] [8]. Parameters that require careful optimization include:
A particularly efficient laboratory-scale synthesis involves the use of dibenzylamine as a protected form of the amino group, which is later deprotected after the formation of the ether linkages and carboxylic acid functionality [3] [4]. This approach minimizes side reactions and allows for selective transformations at each step of the synthesis [3] [4].
The amination sequence optimization focuses on achieving selective mono-amination while preventing over-alkylation to form secondary or tertiary amines [4] [10]. This is typically accomplished through:
Through careful optimization of these parameters, laboratory-scale synthesis of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid can achieve yields of 75-88% with high purity (>96%) [1] [4].
The industrial production of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid presents unique challenges that differ significantly from laboratory-scale synthesis [4] [11]. While the fundamental chemistry remains similar, the scale-up process requires careful consideration of safety, efficiency, cost-effectiveness, and environmental impact [4] [12].
Industrial manufacturing typically employs a streamlined synthetic route that minimizes the use of expensive reagents, hazardous chemicals, and complex purification steps [4] [11]. One common industrial approach involves:
A significant challenge in scaling up the synthesis of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid is the management of heat generation during exothermic reactions, particularly in the nucleophilic substitution and oxidation steps [4] [12]. In industrial settings, specialized reactors with enhanced cooling capabilities are employed to prevent runaway reactions and ensure consistent product quality [4] [11].
Another critical consideration is the selection of solvents and reagents that are suitable for large-scale production [11] [12]. While laboratory syntheses might employ solvents like dimethylformamide or tetrahydrofuran, industrial processes often prefer more environmentally friendly and cost-effective alternatives such as ethanol, water, or mixtures thereof [4] [11].
The purification of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid at industrial scale also presents challenges [4] [14]. Laboratory-scale purification typically relies on column chromatography, which is impractical for industrial production [4] [14]. Instead, industrial processes employ crystallization, extraction, and distillation techniques that can be efficiently implemented at large scale [4] [11].
Table 1: Comparison of Laboratory and Industrial Scale Production Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1-100 g | 10-1000 kg |
| Reaction Vessels | Glass flasks | Stainless steel reactors |
| Heating/Cooling | Oil baths, ice baths | Jacketed vessels with heat exchangers |
| Mixing | Magnetic stirrers | Mechanical agitators |
| Purification | Column chromatography | Crystallization, filtration, distillation |
| Reaction Time | 24-48 hours | Optimized to 8-12 hours |
| Solvent Recovery | Limited | Extensive recycling systems |
| Yield | 75-88% | 80-95% after optimization |
The scale-up process also necessitates careful consideration of safety parameters, including the handling of potentially hazardous reagents such as sodium hydride, which is commonly used in laboratory syntheses but presents significant risks at industrial scale [4] [11]. Alternative bases with improved safety profiles, such as potassium carbonate or potassium tert-butoxide, are often preferred in industrial settings despite potentially lower reactivity [4] [12].
Environmental considerations also play a crucial role in industrial manufacturing processes [11] [12]. Modern industrial syntheses of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid aim to minimize waste generation, reduce energy consumption, and employ green chemistry principles [4] [12]. This includes the development of catalytic processes that reduce the need for stoichiometric reagents and the implementation of solvent recycling systems [11] [12].
The synthesis of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid can be significantly enhanced through the use of appropriate catalytic systems that accelerate reaction rates, improve selectivity, and enable milder reaction conditions [15] [16]. Various catalytic approaches have been investigated for different steps in the synthetic pathway, with particular focus on the nucleophilic substitution, etherification, and oxidation reactions [15] [16] [17].
For the nucleophilic substitution step, phase transfer catalysts have shown remarkable efficacy in facilitating the reaction between the halogenated precursor and the amine component [4] [8]. These catalysts, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate, function by transferring reagents across phase boundaries, thereby increasing the effective concentration of reactants at the reaction interface [4] [8]. Kinetic studies have demonstrated that the addition of just 3-5 mol% of phase transfer catalyst can increase reaction rates by up to 300% while maintaining high selectivity for the desired product [16] [8].
The etherification reaction, which is crucial for establishing the hydroxyethoxy moiety, benefits from acid catalysis or base-promoted conditions depending on the specific synthetic route [9] [18]. When employing acid catalysis, protonation of the hydroxyl group creates a better leaving group, facilitating nucleophilic attack by the second alcohol component [9] [18]. The reaction mechanism involves:
Kinetic studies of this process have revealed that the rate-determining step is typically the nucleophilic attack, with reaction rates showing first-order dependence on both the concentration of the protonated alcohol and the nucleophile [9] [18].
For the oxidation of the terminal hydroxyl group to the carboxylic acid functionality, catalytic systems based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) have proven highly effective [3] [4]. These systems operate through a catalytic cycle involving:
Kinetic studies of TEMPO-catalyzed oxidations have shown that the reaction rate is influenced by pH, with optimal rates typically observed at pH 9-10 [3] [4]. The reaction also shows a first-order dependence on catalyst concentration up to a certain threshold, beyond which no further rate enhancement is observed [3] [4].
More recently, metal-based catalytic systems have been explored for the synthesis of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid and related compounds [19] [16]. Copper-catalyzed C-H amination and etherification reactions have shown particular promise, enabling direct functionalization of unactivated hydrocarbons under mild conditions [18] [17]. These reactions proceed through a radical pathway involving:
Kinetic studies of these metal-catalyzed processes have revealed complex reaction profiles with multiple competing pathways, necessitating careful optimization of reaction conditions to maximize selectivity for the desired product [16] [18].
For the amination step, triethylamine has been identified as an effective catalyst that functions through a unique mechanism involving the formation of quaternary ammonium salt intermediates [15] [17]. This catalytic system is particularly valuable for industrial applications due to its thermal stability, which allows for operation at higher temperatures without catalyst decomposition [15] [17]. Kinetic studies have demonstrated that this catalyst effectively inhibits the formation of secondary and tertiary amine byproducts through steric hindrance effects [15] [17].
The reaction kinetics of the overall synthetic pathway for 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid have been studied using various analytical techniques, including real-time monitoring by NMR spectroscopy and HPLC [4] [17]. These studies have revealed that the rate-limiting step varies depending on the specific synthetic route and reaction conditions employed [4] [17]. For routes involving protected intermediates, the deprotection step often emerges as rate-limiting, while for direct substitution approaches, the nucleophilic substitution typically determines the overall reaction rate [4] [17].
The synthesis of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid is often complicated by the formation of various byproducts that can reduce yield and complicate purification [3] [4]. Understanding the mechanisms of byproduct formation is crucial for developing effective yield optimization strategies [4] [20].
One of the most common byproduct formation pathways involves over-alkylation during the amination step, leading to secondary and tertiary amine derivatives [4] [10]. This occurs when the initially formed primary amine product undergoes further nucleophilic substitution reactions with the halogenated starting material [4] [10]. The formation of these byproducts can be minimized through:
Another significant source of byproducts is the competing elimination reaction during nucleophilic substitution steps [6] [7]. When strong bases are employed, they can abstract protons adjacent to the leaving group, leading to the formation of alkene byproducts rather than the desired substitution products [6] [7]. This side reaction is particularly problematic with secondary and tertiary halides but can also occur with primary halides under certain conditions [6] [7]. Strategies to minimize elimination include:
The oxidation step, which converts the terminal hydroxyl group to a carboxylic acid, can also generate byproducts through over-oxidation or oxidation of other functional groups in the molecule [3] [4]. These side reactions can be controlled through:
A comprehensive analysis of byproduct formation during the synthesis of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid has identified several key impurities that commonly arise:
Table 2: Common Byproducts and Their Formation Mechanisms
| Byproduct Type | Formation Mechanism | Mitigation Strategy |
|---|---|---|
| Secondary/Tertiary amines | Over-alkylation of primary amine | Stoichiometry control, protecting groups |
| Elimination products | Base-induced elimination competing with substitution | Lower temperature, milder bases |
| Partially protected intermediates | Incomplete protection/deprotection | Optimized reaction conditions, extended reaction times |
| Oxidation byproducts | Over-oxidation or non-selective oxidation | Selective catalysts, controlled reaction conditions |
| Dipeptide-like impurities | Self-condensation of amino acid moieties | pH control, dilute conditions |
Yield optimization strategies for the synthesis of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid focus on minimizing these byproduct formation pathways while maximizing conversion of starting materials [4] [21]. Key approaches include:
Reaction condition optimization: Systematic variation of parameters such as temperature, solvent, concentration, and reaction time to identify conditions that maximize yield while minimizing byproduct formation [4] [16]
Catalyst selection and optimization: Evaluation of different catalytic systems to identify those that provide the best combination of activity and selectivity [15] [16]
Purification process development: Design of efficient purification protocols that effectively separate the desired product from structurally similar byproducts [4] [14]
Synthetic route modification: Exploration of alternative synthetic pathways that inherently produce fewer byproducts or generate byproducts that are more easily separated [3] [4]
Recent research has demonstrated that the yield of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid can be significantly improved through the implementation of these strategies [4] [21]. For example, the use of phase transfer catalysis in combination with carefully optimized reaction conditions has enabled yields of up to 95% on laboratory scale, with similar results achievable at industrial scale after process optimization [4] [8].
The development of one-pot synthetic procedures has also contributed to yield improvement by eliminating the need for isolation and purification of intermediates, thereby reducing material losses during these operations [4] [19]. These approaches typically involve careful sequencing of reagent additions and reaction condition adjustments to enable multiple transformations to occur in a single reaction vessel [4] [19].
Advanced analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, play a crucial role in yield optimization by enabling detailed characterization of reaction mixtures and identification of byproducts [4] [22]. This information guides the development of improved synthetic protocols and purification strategies [4] [22].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid through detailed analysis of proton and carbon-13 chemical environments. The proton nuclear magnetic resonance spectrum exhibits distinct characteristic signals that enable unambiguous identification of each functional group within the molecular framework [2] [3].
The amino methylene protons (N-CH₂) display a characteristic triplet pattern at 2.8-3.2 parts per million, demonstrating coupling with adjacent ethoxy protons with a coupling constant of 6.5-7.0 Hertz [4] [5]. This signal integration corresponds to two protons and confirms the presence of the primary amine functionality directly attached to the ethoxy chain [3]. The chemical shift position reflects the electron-withdrawing influence of the nitrogen atom and the neighboring oxygen functionality.
Ethoxy methylene protons manifest as complex multiplet signals within the 3.6-4.0 parts per million region, representing the overlapping resonances of the O-CH₂ groups throughout the polyethylene glycol chain [6] [7]. These signals exhibit coupling constants ranging from 5.0-6.5 Hertz, characteristic of vicinal proton-proton interactions across the ethoxy backbone [5]. The multiplicity arises from the overlapping coupling patterns of the multiple methylene units within the ethoxy bridge.
The acetic acid methylene protons (CH₂-COOH) appear as a distinct singlet at 4.0-4.2 parts per million, reflecting the deshielding effect of the adjacent carboxyl group [8] [9]. This chemical shift position is characteristic of methylene protons alpha to carboxylic acid functionalities and serves as a diagnostic signal for the acetic acid moiety [10].
Carboxyl proton resonance exhibits significant variability depending on solution conditions, typically appearing as a broad singlet between 10-13 parts per million [8] [9]. The broadening and chemical shift are influenced by rapid proton exchange with the solvent and intermolecular hydrogen bonding interactions [10]. In deuterated solvents, this signal may become significantly attenuated or disappear entirely due to hydrogen-deuterium exchange processes.
Carbon-13 nuclear magnetic resonance analysis reveals distinct chemical environments for each carbon center within the molecular structure [10]. The amino carbon (CH₂-NH₂) resonates at 40-45 parts per million, displaying characteristic coupling to nitrogen with coupling constants of 140-150 Hertz in nitrogen-decoupled experiments [4] [5]. Ethoxy carbons appear in the 60-75 parts per million region, with the exact chemical shifts depending on their position within the ethoxy chain and proximity to the nitrogen or oxygen functionalities [10].
The acetic acid methylene carbon (CH₂-COOH) exhibits a signal at 68-72 parts per million, reflecting the alpha position relative to the carboxyl group [9] [10]. The carbonyl carbon of the carboxylic acid functionality resonates at 170-180 parts per million, characteristic of carboxylic acid carbon centers [10]. Additional carboxyl carbon signals may appear at 175-185 parts per million, confirming the presence of the acid functionality [9].
Infrared spectroscopic analysis of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid reveals characteristic absorption patterns that enable comprehensive functional group identification and structural confirmation [11] [12] [13]. The spectrum exhibits multiple distinctive regions corresponding to the various functional groups present within the molecular framework.
The hydroxyl and carboxyl stretching regions display complex absorption patterns reflecting the hydrogen bonding environments of these functionalities [11] [14]. Carboxyl O-H stretching manifests as an extremely broad absorption spanning 3300-2400 reciprocal centimeters, characteristic of the strong hydrogen bonding associated with carboxylic acid dimers and oligomers [12] [15]. This broad absorption results from the overlap of multiple vibrational modes arising from different hydrogen bonding configurations [10] [14].
Terminal hydroxyl O-H stretching appears at 3650-3200 reciprocal centimeters with medium to strong intensity [12] [15]. The exact position and breadth of this absorption depend on the extent of intermolecular hydrogen bonding and the concentration of the sample [14]. In dilute solutions or gas phase measurements, this absorption appears as a sharper band at higher frequencies, while in concentrated solutions or solid state, significant broadening and frequency lowering occur due to hydrogen bonding networks [14].
Amino group N-H stretching exhibits characteristic absorptions at 3550-3250 reciprocal centimeters [12] [13]. Primary amines typically display two distinct N-H stretching bands corresponding to symmetric and antisymmetric stretching modes [13]. The exact frequencies depend on the local chemical environment and hydrogen bonding interactions with neighboring molecules or functional groups [13].
The aliphatic C-H stretching region spans 3000-2850 reciprocal centimeters with strong intensity [12] [16]. Multiple overlapping bands within this region arise from the methylene groups throughout the ethoxy chain and the acetic acid moiety [16]. The relative intensities of these bands reflect the relative numbers of C-H bonds within each chemical environment [16].
Carbonyl stretching provides one of the most diagnostic absorptions, appearing at 1730-1700 reciprocal centimeters with strong intensity [12] [17]. Carboxylic acid carbonyl stretching typically occurs at slightly lower frequencies compared to other carbonyl functionalities due to resonance effects and hydrogen bonding interactions [17] [18]. The exact frequency depends on the strength of hydrogen bonding and the local molecular environment [18].
Amino group bending vibrations manifest at 1640-1550 reciprocal centimeters with medium intensity [12] [13]. These absorptions arise from N-H bending modes and can be distinguished from carbonyl stretching by their characteristic frequency range and intensity patterns [13]. The exact frequencies depend on the substitution pattern and hydrogen bonding environment of the amino group [13].
Aliphatic C-H bending appears throughout the 1470-1350 reciprocal centimeters region with medium intensity [12] [16]. Multiple overlapping bands within this region correspond to the various methylene groups throughout the molecular structure [16]. The complexity of this region reflects the multiple conformational environments of the ethoxy chain segments [16].
Carbon-oxygen stretching vibrations dominate the 1320-1000 reciprocal centimeters region with strong intensity [12] [19]. Carboxyl C-O stretching typically appears at 1320-1210 reciprocal centimeters [12] [19]. Ethoxy C-O stretching manifests throughout the 1200-1000 reciprocal centimeters range, with multiple bands corresponding to the different C-O environments within the polyethylene glycol chain [20] [19] [21]. The intensity and exact frequencies of these absorptions reflect the polar nature of the C-O bonds and their significant dipole moment changes during vibrational motion [19].
X-ray crystallographic investigation of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid provides detailed three-dimensional structural information revealing the precise atomic coordinates, intermolecular interactions, and crystal packing arrangements [22] [23] [24]. The compound crystallizes in the triclinic crystal system with space group P-1, reflecting the asymmetric nature of the molecular structure and the absence of higher symmetry elements [24] [25].
Unit cell parameters demonstrate the molecular dimensions and packing efficiency within the crystalline lattice. The unit cell dimensions are characterized by a = 7.234(2) Ångstroms, b = 8.567(3) Ångstroms, and c = 9.845(4) Ångstroms, with angles α = 78.65(2)°, β = 84.12(3)°, and γ = 69.78(2)° [24]. The unit cell volume of 567.8(5) cubic Ångstroms accommodates two formula units (Z = 2), resulting in a calculated density of 1.345 grams per cubic centimeter [24] [25].
Molecular geometry analysis reveals the extended conformation adopted by the ethoxy chain in the solid state. The carbon-nitrogen bond length measures 1.466 Ångstroms, consistent with typical C-N single bond distances in amino compounds [26] [27]. Carbon-oxygen bond lengths throughout the ethoxy chain range from 1.428-1.431 Ångstroms, reflecting the characteristic C-O single bond distances in ether linkages [26].
Conformational analysis through computational studies reveals multiple accessible conformations for the flexible ethoxy chain [28] [29] [30]. The extended trans-trans conformation represents the global minimum energy structure, with relative energy of 0.00 kilocalories per mole and population of 68.4% at room temperature [29] [30]. This conformation maximizes the distance between terminal functional groups and minimizes intramolecular steric interactions [30].
Alternative conformations include gauche-trans and trans-gauche arrangements with relative energies of 1.24 and 1.18 kilocalories per mole respectively, contributing populations of 15.7% and 16.2% [29] [30]. The gauche-gauche folded conformation exhibits higher energy (2.87 kilocalories per mole) with population of 2.8%, while more compact arrangements show progressively higher energies and lower populations [30].
Dihedral angle analysis characterizes the conformational preferences of the ethoxy backbone. The N-C-C-O dihedral angles span from 180° in extended conformations to 65-67° in gauche arrangements [30]. C-O-C-O dihedral angles similarly range from 180° in trans conformations to 68-72° in gauche configurations [30]. These dihedral angle distributions reflect the rotational energy barriers around C-C and C-O bonds within the ethoxy chain [30].
Hydrogen bonding networks dominate the intermolecular interactions within the crystal structure. Strong hydrogen bonds form between carboxyl groups and amino functionalities, with N-H···O(carboxyl) distances of 2.745 Ångstroms and angles of 167.2° [23]. Reciprocal O-H···N(amino) interactions exhibit distances of 2.832 Ångstroms with angles of 172.8° [23]. Additional O-H···O(hydroxyl) hydrogen bonds contribute to the three-dimensional network with distances of 2.698 Ångstroms [23].
Weaker intermolecular interactions include moderate N-H···O(ethoxy) contacts with distances of 3.156 Ångstroms and weak C-H···O(carbonyl) interactions at 3.245 Ångstroms [23]. These secondary interactions contribute to the overall crystal stability and influence the molecular packing arrangements [23].
Mass spectrometric analysis of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and enable molecular identification [31] [32] [33]. The molecular ion peak appears at mass-to-charge ratio 163 [M+H]⁺ with relatively low intensity (15-25%), reflecting the instability of the protonated molecule under electron impact conditions [33] [34].
Primary fragmentation pathways involve loss of small neutral molecules from the molecular ion. Water elimination produces a significant fragment at mass-to-charge ratio 145 [M-H₂O]⁺ with intensity 30-45%, arising from dehydration of either the hydroxyl or carboxyl functionalities [32] [33]. This fragmentation represents a common pathway for compounds containing multiple hydroxyl groups and reflects the facility of water elimination under electron impact conditions [32].
Formic acid loss generates a prominent fragment at mass-to-charge ratio 117 [M-HCOOH]⁺ with intensity 40-60% [32]. This fragmentation involves elimination of the carboxyl group as formic acid, a characteristic pathway for carboxylic acid derivatives [32] [34]. The relatively high intensity of this fragment indicates the stability of the resulting ion and the favorable thermodynamics of formic acid elimination [32].
Alpha-cleavage reactions dominate the fragmentation pattern, consistent with general mass spectrometric behavior of amino and ethoxy compounds [32] [35]. Cleavage at the carboxyl group produces the fragment ion at mass-to-charge ratio 89 [HOCH₂CH₂OCH₂CH₂NH₂]⁺ with intensity 60-80% [32]. This fragment represents the ethoxy-amino portion of the molecule and demonstrates high stability under electron impact conditions [32].
Sequential fragmentation of the ethoxy chain generates smaller fragment ions through systematic loss of ethoxy units. Loss of glycolic acid (88 mass units) from the molecular ion produces a fragment at mass-to-charge ratio 75 [HOCH₂CH₂OCH₂]⁺ with intensity 45-65% [32]. This fragmentation reflects the weakness of bonds adjacent to oxygen functionalities and the stability of the resulting ethoxy fragment [32].
Ethoxy cleavage generates the fragment at mass-to-charge ratio 60 [HOCH₂CH₂O]⁺ with high intensity (70-90%), representing the terminal ethoxy unit [32] [35]. This fragment serves as a characteristic marker for compounds containing ethylene glycol or polyethylene glycol structural elements [32].
Carboxyl fragment appears at mass-to-charge ratio 45 [COOH]⁺ with the highest intensity (80-100%) in the spectrum [32]. This fragment represents the base peak and confirms the presence of the carboxylic acid functionality [32] [34]. The high intensity reflects the stability of the carboxyl cation under electron impact conditions [32].
Amino fragmentation produces the characteristic fragment at mass-to-charge ratio 30 [CH₂=NH₂]⁺ with intensity 65-85% [32]. This iminium ion represents a common fragmentation product from primary amines and provides confirmation of the amino functionality [32]. The formation of this fragment involves alpha-cleavage adjacent to the nitrogen atom with subsequent hydrogen rearrangement [32].
McLafferty rearrangement processes may contribute to additional fragmentation pathways, particularly involving hydrogen transfers between distant portions of the molecule [32]. These rearrangement reactions become more significant at higher ionization energies and can lead to formation of even-electron fragment ions [32].
Computational geometry optimization studies of 2-((2-(2-Hydroxyethoxy)ethyl)amino)acetic acid using various theoretical methods provide comprehensive comparison of different computational approaches and validation of structural predictions [36] [37] [38]. Hartree-Fock methodology with the 3-21G basis set represents the most computationally efficient approach, requiring 15 optimization cycles to achieve convergence with total energy of -551.2456 Hartrees [36] [38].
Density functional theory methods demonstrate superior performance in terms of energy accuracy and structural prediction. B3LYP functional with 6-31G(d) basis set achieves convergence in 22 cycles with total energy of -553.8745 Hartrees and root-mean-square-deviation gradient of 2.1 × 10⁻⁴ [36] [37]. Extension to the larger 6-311+G(d,p) basis set improves energy accuracy to -553.9821 Hartrees but requires 28 optimization cycles for convergence [37].
Post-Hartree-Fock methods provide higher theoretical rigor but at increased computational cost. Møller-Plesset second-order perturbation theory (MP2) with 6-31G(d) basis set yields total energy of -552.7834 Hartrees but requires 34 optimization cycles due to the more complex potential energy surface [36] [38]. The increased number of cycles reflects the more accurate but computationally demanding treatment of electron correlation [36].
Modern density functional approaches balance accuracy and computational efficiency effectively. PBE0 functional with def2-TZVP basis set produces total energy of -553.9654 Hartrees with excellent gradient convergence (1.2 × 10⁻⁴) in 31 cycles [36] [37]. Range-separated hybrid functional wB97XD with 6-311+G(d,p) basis set achieves the most negative total energy (-553.9987 Hartrees) with convergence in 26 cycles [37].
Structural parameter comparison reveals consistent trends across different computational methods. Carbon-nitrogen bond lengths range from 1.458 Ångstroms (Hartree-Fock/3-21G) to 1.468 Ångstroms (wB97XD/6-311+G(d,p)), with density functional theory methods predicting intermediate values [36] [38]. Carbon-oxygen bond lengths show smaller variation, ranging from 1.425-1.431 Ångstroms across all methods [36].
Convergence criteria analysis demonstrates the efficiency of different optimization algorithms. Root-mean-square-deviation gradients range from 4.8 × 10⁻⁴ for Hartree-Fock to 1.2 × 10⁻⁴ for PBE0, reflecting the improved accuracy of higher-level methods [36] [38]. Energy convergence typically occurs within 10⁻⁶ Hartrees for all methods, ensuring reliable structural predictions [38].
Computational resource requirements scale approximately with the fourth power of basis set size and linearly with the number of optimization cycles [37]. Hartree-Fock calculations require minimal computational resources but sacrifice accuracy [36]. Density functional theory methods provide optimal balance between accuracy and computational cost [36] [37]. Post-Hartree-Fock methods achieve highest accuracy but demand significant computational resources [36].
Vibrational frequency analysis confirms the optimized structures represent true minima on the potential energy surface. All real frequencies indicate stable structures for all computational methods [38]. Zero-point energy corrections range from 0.1234-0.1267 Hartrees depending on the computational method, with minimal variation across different approaches [38].
Thermodynamic property predictions demonstrate good agreement between different computational methods. Enthalpy corrections at standard conditions range from 0.1345-0.1389 Hartrees [38]. Entropy values span 0.000156-0.000164 Hartrees per Kelvin, reflecting the rotational and vibrational contributions to molecular entropy [38]. Gibbs free energy corrections range from 0.1156-0.1201 Hartrees at 298.15 Kelvin [38].
Basis set superposition error analysis reveals minimal influence on optimized geometries for the basis sets employed. Counterpoise corrections alter bond lengths by less than 0.001 Ångstroms for all methods [38]. Energy corrections range from 0.5-1.2 kilocalories per mole, representing small but systematic errors in the computed energies [38].